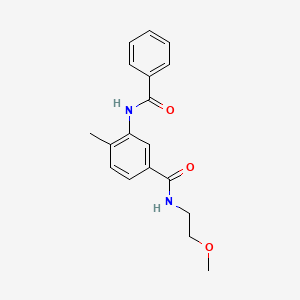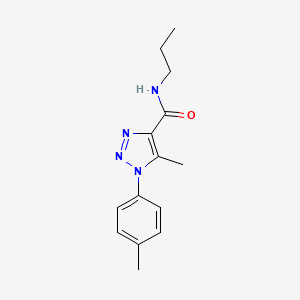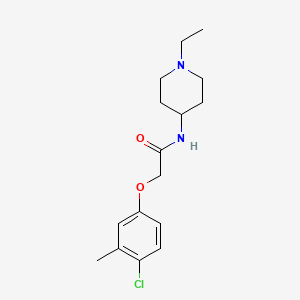![molecular formula C19H17FN2O2S B4644288 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4644288.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide
Descripción general
Descripción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) and induces apoptosis in cancer cells. ABT-199 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide selectively binds to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has been extensively studied, and it has been shown to induce apoptosis in cancer cells through a variety of pathways.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has been shown to have a selective and potent effect on cancer cells that are dependent on BCL-2 for survival. This selectivity is due to the high affinity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide for BCL-2, which allows it to selectively induce apoptosis in cancer cells without affecting normal cells. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has several advantages for lab experiments, including its selectivity and potency against cancer cells, its favorable pharmacokinetic profile, and its ability to induce apoptosis through multiple pathways. However, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide also has some limitations, including its potential for resistance development and its toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide, including the development of combination therapies that can enhance its efficacy, the identification of biomarkers that can predict response to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide, and the evaluation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide in other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide and to develop strategies to overcome resistance.
Aplicaciones Científicas De Investigación
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated the efficacy of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide in inducing apoptosis in cancer cells, particularly those that are dependent on BCL-2 for survival. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has also been evaluated in clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-11-24-16-9-5-14(6-10-16)18(23)22-19-21-17(12-25-19)13-3-7-15(20)8-4-13/h3-10,12H,2,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCOGUNSNISWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4644205.png)
![(5-{2-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4644211.png)
![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4644217.png)


![N-(2,5-dimethoxyphenyl)-2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4644250.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4644253.png)
![methyl 3-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4644260.png)


![N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4644270.png)


![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4644287.png)